molecular formula C14H17ClN2O5 B12809504 Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- CAS No. 60794-10-7

Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)-

Cat. No.: B12809504
CAS No.: 60794-10-7
M. Wt: 328.75 g/mol
InChI Key: XUWBUKBIHUQVEN-UHFFFAOYSA-N
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Description

Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is a synthetic compound characterized by the presence of a glycine backbone modified with a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

    Coupling with Glycine: The chlorophenoxyacetyl chloride is then reacted with glycine in the presence of a base, such as triethylamine, to form the intermediate compound.

    Final Coupling: The intermediate is further reacted with another glycine molecule under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and protein modifications.

Medicine

Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- exerts its effects involves its interaction with specific molecular

Properties

CAS No.

60794-10-7

Molecular Formula

C14H17ClN2O5

Molecular Weight

328.75 g/mol

IUPAC Name

2-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H17ClN2O5/c1-14(2,22-10-5-3-9(15)4-6-10)13(21)17-7-11(18)16-8-12(19)20/h3-6H,7-8H2,1-2H3,(H,16,18)(H,17,21)(H,19,20)

InChI Key

XUWBUKBIHUQVEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCC(=O)NCC(=O)O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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